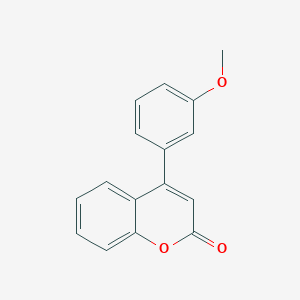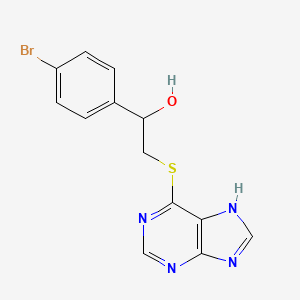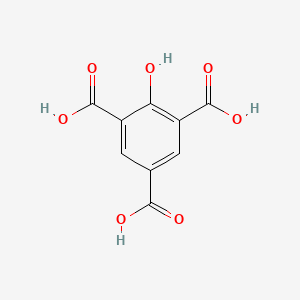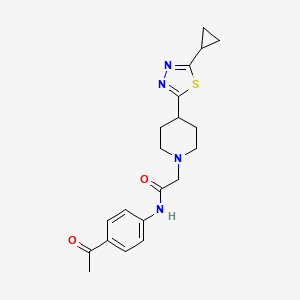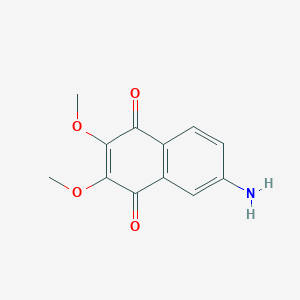
6-Amino-2,3-dimethoxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,3-dimethoxynaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. It is characterized by the presence of amino and methoxy groups attached to a naphthalene ring. This compound is known for its redox-cycling properties, which can induce the formation of intracellular superoxide anions, leading to various cellular responses such as proliferation, apoptosis, or necrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dimethoxynaphthalene-1,4-dione typically involves the introduction of amino and methoxy groups onto a naphthoquinone backbone. One common method involves the reaction of 2,3-dimethoxynaphthalene-1,4-dione with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-Amino-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a redox-cycling agent to study the role of reactive oxygen species (ROS) in chemical reactions.
Biology: The compound is used to investigate cellular responses to oxidative stress, including cell proliferation, apoptosis, and necrosis.
Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dimethoxynaphthalene-1,4-dione involves its redox-cycling properties. The compound can undergo redox reactions to generate reactive oxygen species (ROS) such as superoxide anions. These ROS can induce oxidative stress in cells, leading to various cellular responses. The molecular targets and pathways involved include the activation of signaling pathways related to cell proliferation, apoptosis, and necrosis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Similar in structure but lacks the amino group.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group instead of amino and methoxy groups.
1,4-Naphthoquinone: The parent compound without any substituents
Uniqueness
6-Amino-2,3-dimethoxynaphthalene-1,4-dione is unique due to the presence of both amino and methoxy groups, which confer distinct redox properties and biological activities. Its ability to induce specific cellular responses makes it valuable for research in oxidative stress and related fields .
Properties
CAS No. |
89226-89-1 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6-amino-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO4/c1-16-11-9(14)7-4-3-6(13)5-8(7)10(15)12(11)17-2/h3-5H,13H2,1-2H3 |
InChI Key |
GXXCAZHJHDTMNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC(=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


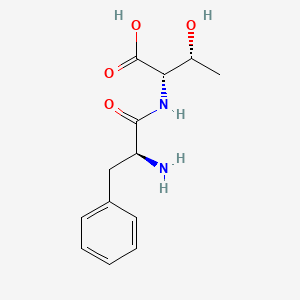
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
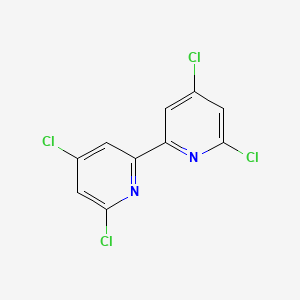
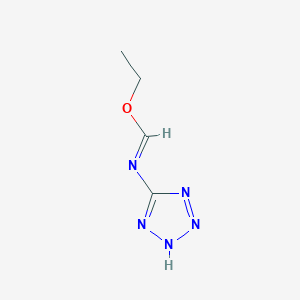
![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)
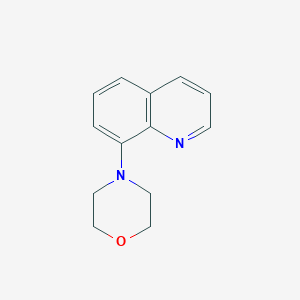
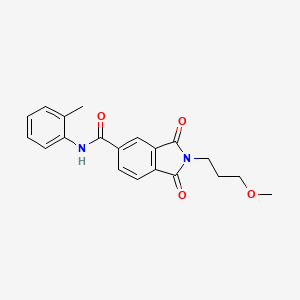
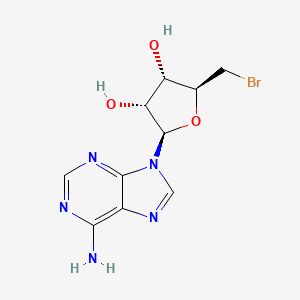
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
